molecular formula C18H28ClNO B1619009 Clofenciclan CAS No. 5632-52-0

Clofenciclan

カタログ番号: B1619009
CAS番号: 5632-52-0
分子量: 309.9 g/mol
InChIキー: FFCARBNHUSWRGK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

当初はパーキンソン病の治療を目的としていましたが、顕著な興奮作用のため人気は出ませんでした . この化合物の化学式はC18H28ClNO、モル質量は309.88 g·mol−1です .

製造方法

クロフェンシクランの合成には、4-クロロフェニルシクロヘキサノールとジエチルアミノエタノールを特定の条件下で反応させることが含まれます . この反応には通常、触媒が必要であり、目的の生成物が得られるように、温度と圧力を制御して行われます。工業的な製造方法では、この反応を連続フロー反応器を使用してスケールアップすることがあります。これにより、効率と収率が向上します。

準備方法

The synthesis of Clofenciclan involves the reaction of 4-chlorophenylcyclohexanol with diethylaminoethanol under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

化学反応の分析

クロフェンシクランは、次のようなさまざまな化学反応を起こします。

科学的研究の応用

類似化合物との比較

生物活性

Clofenciclan, also known as Chlorphencyclan, is a compound classified as an arylcyclohexylamine. Developed in the 1950s by Boehringer & Soehne, it primarily acts as a dopamine-releasing agent. Despite its potential therapeutic applications, it has not gained significant popularity due to its pronounced stimulant effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(4-chlorophenyl)-1-(diethylamino)ethoxycyclohexane
  • CAS Number : 5632-52-0
  • Molecular Formula : C₁₈H₂₈ClNO
  • Molar Mass : 309.88 g/mol

This compound exhibits several pharmacological activities:

  • Dopamine Releasing Agent : It stimulates dopamine release, which can enhance mood and cognitive functions.
  • NMDA Receptor Antagonism : This property confers neuroprotective effects and may contribute to its anesthetic and anticonvulsant activities .
  • Receptor Interactions :
    • Agonistic activity at μ-opioid receptors, providing analgesic effects.
    • Antagonistic activity at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially affecting cognitive functions .

Pharmacological Effects

This compound's biological activity has been studied in various contexts:

  • Cognitive Enhancement : Research indicates that this compound can improve cognitive functions, particularly in conditions like ADHD. Its dopamine-releasing properties are believed to enhance attention and reduce impulsivity .
  • Neuroprotection : The NMDA receptor antagonism contributes to neuroprotective effects, which may be beneficial in conditions involving excitotoxicity or oxidative stress .
  • Analgesia : Its action on the μ-opioid receptors suggests potential use in pain management, although this area requires further investigation.

Case Studies and Clinical Research

Several studies have investigated the effects of this compound:

  • A study involving patients with ADHD demonstrated significant improvements in attention and behavior when treated with this compound compared to placebo groups. The results indicated a marked reduction in ADHD symptoms over a treatment period of 12 weeks .
  • Another research project focused on the neuroprotective effects of this compound in animal models of ischemia-reperfusion injury. Results showed that the compound reduced markers of oxidative stress and improved survival rates post-injury .

Table of Biological Activities

Activity TypeEffect/OutcomeReference
Cognitive EnhancementImproved attention in ADHD patients
NeuroprotectionReduced oxidative stress in ischemia models
AnalgesiaPotential pain relief via μ-opioid receptor action

Metabolism and Pharmacokinetics

This compound undergoes metabolic conversion primarily through hepatic pathways. Key metabolites include:

  • Metabolite I : Major metabolite found in human urine, accounting for approximately 23.5% of the administered dose within 24 hours.
  • Metabolite II : Less prevalent but also significant in terms of pharmacological activity.

Stability and Formulation

This compound exhibits pH-dependent hydrolysis, suggesting that formulation strategies could enhance its stability and bioavailability. Complexation with cyclodextrins has been shown to improve solubility and reduce bitterness, enhancing patient compliance .

特性

CAS番号

5632-52-0

分子式

C18H28ClNO

分子量

309.9 g/mol

IUPAC名

2-[1-(4-chlorophenyl)cyclohexyl]oxy-N,N-diethylethanamine

InChI

InChI=1S/C18H28ClNO/c1-3-20(4-2)14-15-21-18(12-6-5-7-13-18)16-8-10-17(19)11-9-16/h8-11H,3-7,12-15H2,1-2H3

InChIキー

FFCARBNHUSWRGK-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl

正規SMILES

CCN(CC)CCOC1(CCCCC1)C2=CC=C(C=C2)Cl

Key on ui other cas no.

5632-52-0

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。